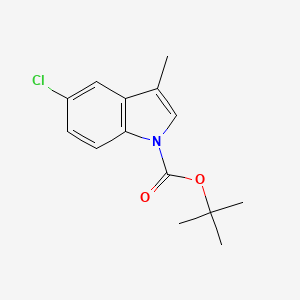![molecular formula C9H9IO2 B11849587 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 861081-07-4](/img/structure/B11849587.png)
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol It is characterized by the presence of an iodine atom attached to a benzo[d][1,3]dioxole ring system, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole typically involves the iodination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-2,2-dimethylbenzo[d][1,3]dioxole, while oxidation with potassium permanganate could produce this compound-4-carboxylic acid.
科学研究应用
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its iodine atom and benzo[d][1,3]dioxole ring system. These interactions can modulate biological pathways and processes, leading to the desired effects.
相似化合物的比较
Similar Compounds
2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine-substituted compound.
Uniqueness
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in certain synthetic applications and biological studies.
属性
CAS 编号 |
861081-07-4 |
|---|---|
分子式 |
C9H9IO2 |
分子量 |
276.07 g/mol |
IUPAC 名称 |
5-iodo-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9IO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 |
InChI 键 |
MFUKTGJDNHRCCF-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C=C(C=C2)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




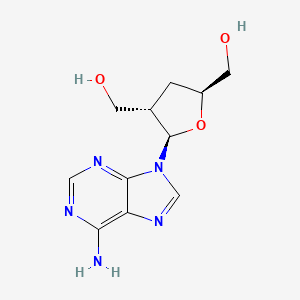
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
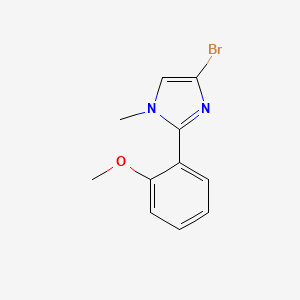
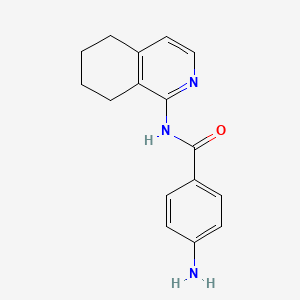
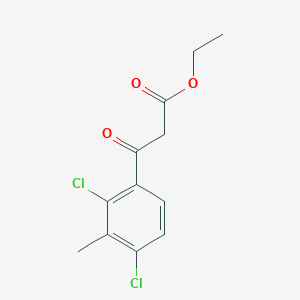
![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)
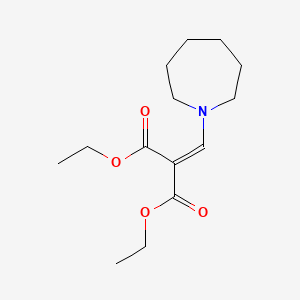


![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)

